Ethyl 2,4-difluoro-3-hydroxybenzoate
Description
Ethyl 2,4-difluoro-3-hydroxybenzoate is a fluorinated aromatic ester derivative characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a hydroxyl group at the 3-position. This compound is of interest in agrochemical and pharmaceutical research due to the combined effects of fluorine substitution (which can modulate electronic and steric properties) and the hydroxyl group’s hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3 |
InChI Key |
CZTDBVKUCMSUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-difluoro-3-hydroxybenzoate typically involves the esterification of 2,4-difluoro-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-difluoro-3-oxobenzoic acid.
Reduction: Ethyl 2,4-difluoro-3-hydroxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3-aminobenzoate.
Scientific Research Applications
Ethyl 2,4-difluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,4-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The fluorine atoms can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: this compound shares fluorine substitution at the 2- and 4-positions with Diflufenican, though the latter incorporates a trifluoromethyl group on a phenoxy moiety. Fluorine’s electronegativity and small atomic radius enhance binding affinity to target enzymes in herbicides (e.g., Diflufenican’s inhibition of carotenoid biosynthesis) . Sulfentrazone employs a difluoromethyl group on a triazolone ring, demonstrating fluorine’s versatility in stabilizing reactive intermediates in herbicide modes of action .
Hydroxyl vs.
Ester vs. In contrast, carboxamide linkages (e.g., Diflufenican) resist hydrolysis, contributing to prolonged herbicidal activity .
Research Findings and Limitations
- Synthetic Accessibility : this compound’s synthesis likely involves electrophilic aromatic substitution followed by esterification. However, regioselectivity challenges for hydroxyl and fluorine placement may arise compared to triazolone or pyridine-based analogs.
- Biological Activity: Fluorinated benzoates are less commonly reported as agrochemicals compared to sulfonamides or carboxamides.
Biological Activity
Ethyl 2,4-difluoro-3-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzoate ring and a hydroxyl group at the 3 position. The fluorine substituents enhance the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, while the fluorine atoms can modulate binding affinity and selectivity. This interaction may lead to various biological effects, including:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. Table 1 summarizes its efficacy compared to standard antibiotics.
| Pathogen | Inhibition (%) | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | 81% | 20 | Ciprofloxacin | 18 |
| Escherichia coli | 58% | 24 | Ciprofloxacin | 20 |
| Candida albicans | 66% | 32 | Fluconazole | 24 |
These results indicate that this compound possesses comparable antimicrobial activity to established drugs, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on various derivatives of difluorobenzene compounds demonstrated that those with hydroxyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This compound was among the most effective, achieving inhibition rates comparable to conventional antibiotics .
- Case Study on Anti-inflammatory Effects : In a controlled laboratory setting, this compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Research Findings
Research has indicated that the unique structural features of this compound allow it to serve as a biochemical probe in various studies. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Ethyl 2,5-difluoro-3-hydroxybenzoate | Moderate | Low |
| Ethyl 2,6-difluoro-3-hydroxybenzoate | Low | Moderate |
The positioning of functional groups significantly influences their biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
